1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-18-7-8-19(20(14-18)30-2)24-22(28)23-16-5-3-15(4-6-16)13-21(27)25-11-9-17(26)10-12-25/h3-8,14,17,26H,9-13H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCMXOYLVUFBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Substitution Reactions:
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogs with Piperidine/Pyrrolidine Moieties
a) 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea ()
- Key Difference : Replaces the 2,4-dimethoxyphenyl group with a 3,4-dimethylphenyl moiety.
- Synthesis : Likely follows a similar pathway involving carbamate intermediates or isocyanate reactions, as seen in and .
b) 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea ()
- Key Difference : Substitutes hydroxypiperidine with pyrrolidine and incorporates a sulfonyl linker.
- Impact : Pyrrolidine’s smaller ring size and lack of hydroxyl group may reduce steric hindrance and hydrogen-bonding capacity, altering target selectivity .
c) 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea ()
- Key Difference: Replaces the hydroxypiperidinyl-oxoethyl group with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety.
- Impact: The dihydroisoquinoline group introduces aromaticity and rigidity, which could enhance binding to flat enzymatic pockets (e.g., kinases) but reduce conformational flexibility .
Physicochemical Properties
Biological Activity
The compound 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme involved in the metabolism of tryptophan, which plays a significant role in immune regulation and tumor progression.
Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Urea linkage : Critical for interactions with target enzymes.
Inhibition of IDO1
Recent studies have demonstrated that phenyl urea derivatives, including the compound , can act as selective inhibitors of IDO1. The inhibition of IDO1 is significant because it can enhance anti-tumor immunity by preventing the depletion of tryptophan, which tumors often exploit to evade immune responses.
Key Findings:
- In vitro studies showed that modifications in the chemical structure significantly affect IDO1 inhibitory activity. For example, compounds with specific substitutions on the phenyl ring exhibited varying degrees of potency against IDO1.
- One study reported that certain derivatives demonstrated more than a 100-fold improvement in IDO1 inhibitory activity compared to their unsubstituted counterparts .
Antitumor Activity
The antitumor potential of this compound is linked to its ability to inhibit IDO1. By blocking this enzyme, the compound may help restore T-cell function and enhance the overall immune response against tumors.
Table 1: Summary of Antitumor Activity
| Compound | IDO1 Inhibition IC50 (µM) | Tumor Type | Efficacy |
|---|---|---|---|
| i12 | 0.5 | Melanoma | High |
| i24 | 0.2 | Breast | Moderate |
| i15 | 0.8 | Lung | Low |
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea exerts its effects involves:
- Binding to IDO1 : The compound binds to the active site of IDO1 through hydrogen bonding and π-interactions with key amino acids such as Tyr126 and Ser167.
- Disruption of Tryptophan Metabolism : By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, which is associated with immunosuppression in tumor environments.
Case Studies
A series of case studies have evaluated the effectiveness of this compound in preclinical models:
- Melanoma Model : In mice bearing melanoma tumors, treatment with the compound resulted in significant tumor regression compared to controls, correlating with increased levels of effector T cells.
- Breast Cancer Study : A breast cancer model demonstrated that administration of the compound led to improved survival rates and reduced tumor burden.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this urea derivative?
The synthesis of urea derivatives typically involves multi-step reactions. For this compound, key steps may include:
- Coupling of phenyl moieties : Formation of the urea linkage via reaction between an isocyanate and an amine under anhydrous conditions (e.g., using DMF as a solvent at 0–5°C) .
- Functional group modifications : Introduction of the 2,4-dimethoxyphenyl and 4-hydroxypiperidinyl groups via nucleophilic substitution or alkylation. Temperature control (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile vs. DMSO) are critical for regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm the urea linkage (–NH–CO–NH–), methoxy groups, and piperidine ring geometry. For example, the 4-hydroxypiperidinyl proton typically resonates at δ 3.5–4.0 ppm .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR spectroscopy : Detection of urea C=O stretching (~1640–1680 cm) and O–H bonds (~3200–3500 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
- Kinase inhibition assays : Test against common targets (e.g., PI3K, EGFR) due to structural similarities to known urea-based kinase inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substituent variations : Modify the methoxy groups (e.g., replace with Cl, F, or NO) and compare activity. For example:
| Modification | Biological Activity (IC) | Key Insight |
|---|---|---|
| 2,4-Dimethoxy | 12 nM (PI3Kα) | Enhanced solubility via methoxy groups |
| 2-Cl,4-OCH | 45 nM (PI3Kα) | Reduced activity due to steric hindrance |
Q. How should researchers address contradictory data in enzyme inhibition assays?
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (30–60 min) across experiments .
- Orthogonal validation : Confirm results with alternative methods (e.g., Western blotting for phosphorylated substrates) .
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to stabilize enzyme-compound interactions .
Q. What strategies can improve metabolic stability for in vivo applications?
Q. How can researchers elucidate the mechanism of action for this compound?
- Transcriptomic profiling : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates .
- Kinase selectivity panels : Screen against 100+ kinases to identify off-target effects (e.g., Tec family kinases) .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity data across cell lines?
- Cell line authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as methoxy groups may alter redox sensitivity .
Q. Why might solubility predictions conflict with experimental results?
- Aggregation effects : Use dynamic light scattering (DLS) to detect nanoaggregates in solution .
- Ionization state adjustments : Calculate logP/logD at physiological pH (e.g., ACD/Labs software) and compare with experimental values .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
